2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid
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Overview
Description
2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a dimethylsulfamoyl group and an ethyl group, along with an acetic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through the reaction of the imidazole derivative with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Ethyl Substitution: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylsulfamoyl)-2-ethyl-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H15N3O4S |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-[4-(dimethylsulfamoyl)-2-ethylimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H15N3O4S/c1-4-7-10-8(17(15,16)11(2)3)5-12(7)6-9(13)14/h5H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
GPPOAWHXLVKBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1CC(=O)O)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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